4-fluoro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
4-fluoro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O2S and its molecular weight is 374.43. The purity is usually 95%.
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Biological Activity
4-Fluoro-2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H19FN4O2S
- Molecular Weight : 368.43 g/mol
The presence of the fluoro group and the pyrazole moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Research indicates that compounds containing a pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms of action for this compound are likely related to its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
Key Mechanisms Identified:
- Inhibition of Cyclooxygenases (COX) : Similar compounds have shown selective inhibition of COX enzymes, which are critical in the inflammatory response.
- Anticancer Activity : The pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exert similar effects.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in Table 1.
Biological Activity | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
COX Inhibition | Enzymatic Assay | 0.01 | |
Antitumor Activity | MTT Assay | 92.4 | |
Antimicrobial Activity | Disk Diffusion | Not specified |
Case Studies
Several studies have explored the biological activity of similar compounds, providing context for the potential efficacy of this compound.
Case Study 1: Anticancer Properties
In a study involving a series of pyrazole derivatives, compounds exhibited significant antiproliferative effects against various cancer cell lines, including lung and breast cancers. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for further development .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of related sulfonamide compounds, demonstrating their ability to inhibit COX enzymes effectively. This suggests that this compound may also provide therapeutic benefits in inflammatory diseases .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-13-10-16(19)5-6-18(13)26(24,25)21-8-9-23-14(2)11-17(22-23)15-4-3-7-20-12-15/h3-7,10-12,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZVKJPJLAVSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.